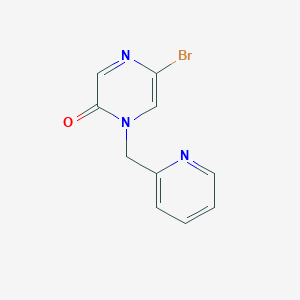

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

5-bromo-1-(pyridin-2-ylmethyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-3-1-2-4-12-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUGBZREKDVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(N=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) is a classical approach. For example:

$$

\text{1-(Pyridin-2-ylmethyl)pyrazin-2(1H)-one} + \text{Br}2 \xrightarrow{\text{FeBr}3, \text{CHCl}_3} \text{5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one}

$$

This method achieves moderate yields (45–60%) but requires careful temperature control (0–5°C) to minimize di-bromination.

Oxidative Bromination with HBr/H₂O₂

A one-pot oxidative bromination method adapted from pyrimidine chemistry (see) involves hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂):

$$

\text{1-(Pyridin-2-ylmethyl)pyrazin-2(1H)-one} \xrightarrow{\text{HBr (20–35\%), H}2\text{O}2, 100^\circ\text{C}} \text{5-Bromo product}

$$

Yields range from 50–70%, with the reaction time optimized to 8–12 hours. Catalase is added post-reaction to decompose excess H₂O₂, improving purity.

Ring-Formation Strategies

Cyclization of α-Aminoamide Derivatives

A literature approach for pyrazinones involves condensing α-aminoamides with α-diketones. For the target compound:

- Synthesis of 5-bromopyrazin-2(1H)-one :

- Bromination of pyrazin-2(1H)-one using Br₂/FeBr₃ yields 5-bromopyrazin-2(1H)-one (60–65% yield).

- N-Alkylation with Pyridin-2-ylmethyl Halides :

$$

\text{5-Bromopyrazin-2(1H)-one} + \text{ClCH}_2(\text{pyridin-2-yl}) \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

$$

This step achieves 55–70% yield but competes with O-alkylation, necessitating excess halide.

Mesoionic Oxazolium Intermediate Route

A novel method reported in employs mesoionic 1,3-oxazolium-5-olates and TosMIC (p-toluenesulfonylmethyl isocyanide) for pyrazinone synthesis:

$$

\text{Mesoionic oxazolium} + \text{TosMIC} \xrightarrow{\text{DBU, DMF, O}_2} \text{Pyrazin-2(1H)-one derivative}

$$

Adapting this method, bromine can be introduced via post-cyclization electrophilic substitution. Yields for analogous compounds reach 58–68%.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Drawbacks |

|---|---|---|---|

| Direct Bromination | 45–60 | Simple, one-step | Low regioselectivity, side products |

| HBr/H₂O₂ Oxidation | 50–70 | Scalable, fewer byproducts | Requires high-temperature conditions |

| α-Aminoamide Cyclization | 55–70 | High purity | Multi-step, costly reagents |

| Mesoionic Route | 58–68 | Novel, efficient ring formation | Sensitivity to oxygen, specialized setup |

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The pyrazinone core can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinones, while oxidation and reduction reactions can modify the oxidation state of the pyrazinone core.

Scientific Research Applications

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or conductivity.

Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Pyrazin-2(1H)-one Derivatives

The following table compares 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one with structurally related pyrazin-2(1H)-one derivatives, focusing on substituents, biological activities, and key findings:

Key Structural and Functional Insights:

Substituent Effects on Kinase Inhibition: The 5-bromo substituent is critical for electrophilic interactions in kinase ATP pockets. For example, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one shows sub-µM IC50 against PDGFRβ, outperforming non-brominated analogs . Aromatic vs. Alkyl Substitutions: Pyridin-2-ylmethyl (aromatic) and trifluoroethyl (alkyl) groups at the 1-position modulate solubility and target engagement. Aromatic groups (e.g., 4-methoxyphenyl) enhance stability, while alkyl groups (e.g., trifluoroethyl) may improve pharmacokinetics .

Synthetic Accessibility: Multicomponent reactions (e.g., Ugi adduct cyclization) enable rapid synthesis of diverse pyrazinones, including 3,4-dihydropyrazin-2(1H)-ones and fully aromatic derivatives . Microwave-assisted ring closure further optimizes yields for asymmetric 3,5-substituted analogs .

Biological Activity

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Molecular Formula: CHBrNO

Molecular Weight: 266.09 g/mol

CAS Number: 2092159-12-9

The synthesis of this compound typically involves the bromination of a pyrazinone precursor followed by the introduction of the pyridin-2-ylmethyl group. Common methods include using brominating agents such as N-bromosuccinimide (NBS) in dichloromethane, followed by alkylation with pyridin-2-ylmethyl chloride under basic conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom in its structure can form halogen bonds with amino acid residues in proteins, which may lead to inhibition or modulation of enzyme activities. Additionally, the pyrazinone ring can participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to target sites.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Line Studies: In vitro assays revealed that this compound inhibits the proliferation of various cancer cell lines. For instance, it showed an IC value of approximately 49.85 µM against A549 lung cancer cells, indicating moderate cytotoxicity .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| A549 | 49.85 | Induction of apoptosis |

| HCT116 | 0.39 | Aurora-A kinase inhibition |

| MCF7 | 0.46 | Cell cycle arrest |

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor:

- Aurora-A Kinase: The compound has shown promising results as an Aurora-A kinase inhibitor with an IC of 0.067 µM, suggesting its potential use in targeted cancer therapies .

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study conducted by Xia et al., various pyrazole derivatives were synthesized and screened for their antitumor activity. Among them, compounds similar to this compound exhibited significant growth inhibition across multiple cancer cell lines, with IC values ranging from 0.04 to 11.4 µM .

Case Study 2: Chemical Probes in Biological Research

Research has utilized this compound as a chemical probe to study biological processes involving enzyme interactions and receptor binding. The unique structural features allow it to effectively modulate biological pathways, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

This compound can be compared with other halogenated pyrazinones:

| Compound | Unique Feature |

|---|---|

| 5-Chloro-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one | Chlorine substitution affecting reactivity |

| 5-Iodo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one | Iodine providing different binding characteristics |

| 5-Bromo Compound | Unique bromine interactions enhancing biological activity |

Q & A

Q. Key Considerations :

- Temperature Control : Excessive heat during substitution may lead to decomposition; optimal yields are achieved at 80–100°C .

- Catalyst Selection : Palladium catalysts improve regioselectivity for the pyridin-2-ylmethyl group, while copper-based systems are cost-effective for small-scale synthesis .

How can computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question

- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations reveal electron-deficient regions at the bromine and pyrazinone core, making the compound prone to nucleophilic attacks at C5 and electrophilic substitutions at the pyridine ring .

- Solvent Effects : Polarizable Continuum Models (PCM) show enhanced solubility in DMSO and DMF, aligning with experimental observations of reactivity in these solvents .

- Reactivity Prediction : Molecular docking studies suggest the pyridin-2-ylmethyl group enhances binding to enzymes like kinases, guiding derivatization for medicinal chemistry applications .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 266.09) and fragmentation patterns for structural validation .

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and intermolecular interactions (e.g., halogen bonding with bromine) .

How does the compound’s structure influence its biological activity, and what strategies enhance target selectivity?

Advanced Research Question

- Structure-Activity Relationships (SAR) :

- The bromine atom at C5 increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins .

- The pyridin-2-ylmethyl group improves solubility and π-π stacking with aromatic residues in enzyme active sites .

- Derivatization Strategies :

- Fluorine Substitution : Replacing bromine with fluorine reduces toxicity while maintaining binding affinity (see analogous compounds in ) .

- Heterocycle Fusion : Adding fused rings (e.g., pyrido[2,3-b]pyrazinones) modulates pharmacokinetic properties .

What experimental approaches resolve contradictions in reported reaction mechanisms (e.g., bromine participation)?

Advanced Research Question

- Isotopic Labeling : Using ⁸¹Br-labeled compounds tracks bromine’s role in SNAr reactions, confirming its leaving-group behavior in substitution reactions .

- Kinetic Studies : Monitoring reaction rates under varying pH and solvent polarity identifies rate-limiting steps (e.g., base-assisted deprotonation in nucleophilic substitutions) .

- In Situ Spectroscopy : IR and Raman spectroscopy detect intermediate species (e.g., bromine radical formation during photochemical reactions) .

How can researchers validate the compound’s stability under physiological conditions for drug discovery?

Advanced Research Question

- Accelerated Degradation Studies :

- Metabolic Profiling : Liver microsome assays identify major metabolites (e.g., oxidative debromination or pyridine N-oxidation) .

What are the best practices for troubleshooting low yields in multicomponent reactions involving this compound?

Basic Research Question

- Reagent Purity : Ensure anhydrous conditions and fresh catalysts (e.g., Pd(PPh₃)₄) to avoid deactivation .

- Workup Optimization : Use extraction with ethyl acetate and brine to remove polar byproducts .

- Column Chromatography : Employ gradient elution (hexane:EtOAc 4:1 to 1:2) to separate unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.